Mead acid-d6
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Description
Mead acid-d6 is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 312.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mead acid-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mead acid-d6 including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Mead acid-d6 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
Hex-5-enoic acid-d6, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Sodium sulfate, Diethyl ether, Chloroform, Methanesulfonic acid, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Hex-5-enoic acid-d6 is reduced to hex-5-enoic acid-d6 alcohol using sodium borohydride in methanol., Step 2: The hex-5-enoic acid-d6 alcohol is converted to the corresponding methyl ester using methanol and hydrochloric acid., Step 3: The methyl ester is treated with sodium hydroxide to form the corresponding carboxylate salt., Step 4: The carboxylate salt is acidified with hydrochloric acid to form the corresponding carboxylic acid., Step 5: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride in chloroform., Step 6: The acid chloride is treated with methanesulfonic acid to form the corresponding methanesulfonate ester., Step 7: The methanesulfonate ester is treated with sodium bicarbonate to form the corresponding carboxylate salt., Step 8: The carboxylate salt is acidified with hydrochloric acid to form the final product, Mead acid-d6., Step 9: The product is purified using diethyl ether and sodium sulfate, followed by recrystallization from water.
properties
IUPAC Name |
(5Z,8Z,11Z)-5,6,8,9,11,12-hexadeuterioicosa-5,8,11-trienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15-/i9D,10D,12D,13D,15D,16D |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSRRHDPHVZAHH-LWXKFBBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/CCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mead acid-d6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.